
Acetyl Isoniazid-d4
Overview
Description
Acetyl Isoniazid-d4 (CAS: 1330169-81-7) is a deuterated stable isotope-labeled analog of acetyl isoniazid, a primary metabolite of the antituberculosis drug isoniazid (INH). Its molecular formula is C₈H₅D₄N₃O₂, with a molecular weight of 183.2 g/mol . This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify acetyl isoniazid and isoniazid in biological matrices such as plasma, breast milk, and fingerprints . Its deuterated structure ensures minimal interference with the target analytes during analysis, improving precision and accuracy in pharmacokinetic studies and therapeutic drug monitoring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl Isoniazid-d4 can be synthesized by reacting Acetyl Isoniazid with a deuterated reagent. The specific steps involve chemical synthesis in a laboratory setting, where Acetyl Isoniazid undergoes deuteration to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process ensures high purity and precise isotopic labeling, which is crucial for its application in analytical methods .
Chemical Reactions Analysis
Types of Reactions: Acetyl Isoniazid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Acetyl Isoniazid-d4 has broad applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of Isoniazid and its metabolites.
Biology: Employed in studies to understand the metabolic pathways of Isoniazid.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to monitor drug levels and adherence in tuberculosis treatment.
Industry: Applied in the development and validation of analytical methods for drug testing and quality control
Mechanism of Action
Acetyl Isoniazid-d4, like its parent compound Isoniazid, exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis, resulting in the bactericidal effect against Mycobacterium tuberculosis. The deuterated form is primarily used as an analytical tool and does not have direct therapeutic effects .
Comparison with Similar Compounds
Structural and Isotopic Differences
Acetyl Isoniazid-d4 differs from its non-deuterated counterpart, acetyl isoniazid (C₈H₉N₃O₂; MW: 179.18 g/mol), by the replacement of four hydrogen atoms with deuterium. This isotopic labeling shifts its mass spectrometry (MS) ion transitions, enabling distinct detection in multiplexed assays. For example:
- Acetyl Isoniazid : Precursor ion m/z 180.1 → product ion m/z 138.2 (collision energy: 21 eV)
- This compound : Precursor ion m/z 184.0 → product ion m/z 142.1 (collision energy: 23 eV) .
Other deuterated analogs used in tuberculosis drug assays include:
- Isoniazid-d4 (C₅H₅D₄N₃O; MW: 142.1 g/mol): Used to quantify parent isoniazid .
- Ethambutol-d4 (C₁₀H₂₀D₄N₂O₂; MW: 209.2 g/mol): Deuterated standard for ethambutol analysis .
Table 1: Key Properties of Selected Deuterated Standards
Compound | Molecular Formula | Molecular Weight (g/mol) | Key MS Transition (m/z) | Collision Energy (eV) |
---|---|---|---|---|
This compound | C₈H₅D₄N₃O₂ | 183.2 | 184.0 → 142.1 | 23 |
Acetyl Isoniazid | C₈H₉N₃O₂ | 179.18 | 180.1 → 138.2 | 21 |
Isoniazid-d4 | C₅H₅D₄N₃O | 142.1 | 142.1 → 83.2 | 41 |
Ethambutol-d4 | C₁₀H₂₀D₄N₂O₂ | 209.2 | 209.2 → 120.3 | 23 |
Analytical Performance
Sensitivity and Linearity
- This compound enables quantification of acetyl isoniazid with a lower limit of quantification (LLOQ) of 0.05 µg/mL and a linear range of 0.05–10 µg/mL in plasma . This matches the performance of Isoniazid-d4 (LLOQ: 0.05 µg/mL; range: 0.05–20 µg/mL) .
- In breast milk assays, this compound achieves recoveries >85% with minimal matrix effects, comparable to Ethambutol-d4 and Pyrazinamide-15N,d3 .
Specificity
Deuterated standards like this compound avoid co-elution with endogenous compounds, a critical advantage over non-deuterated analogs in complex matrices like fingerprints .
Stability and Purity
This compound is supplied at >95% purity, slightly lower than Ethambutol-d4 (99.1%) and Pyrazinamide-15N,d3 (99.5%) . However, its stability under LC-MS/MS conditions (e.g., isocratic mobile phases) ensures reliable performance across storage durations .
Biological Activity
Acetyl Isoniazid-d4 (AcINH-d4) is a deuterated form of acetyl isoniazid, an important metabolite of isoniazid (INH), a first-line drug used in the treatment of tuberculosis (TB). This compound plays a significant role in understanding the pharmacokinetics and biological activity of isoniazid, particularly in relation to its metabolism, efficacy, and potential hepatotoxicity. This article will explore the biological activity of AcINH-d4, supported by research findings, data tables, and case studies.
Overview of Isoniazid Metabolism
Isoniazid is primarily metabolized in the liver by the enzyme N-acetyltransferase 2 (NAT2), leading to the formation of acetyl-isoniazid (AcINH). The metabolic pathways can be summarized as follows:
- Acetylation : INH is acetylated to form AcINH.
- Hydrolysis : INH can also be hydrolyzed to produce isonicotinic acid (INA) and hydrazine (Hz).
- Further Metabolism : Hz can be further acetylated to produce acetylhydrazine (AcHz) and diacetylhydrazine (DiAcHz), which are associated with hepatotoxicity .
Pharmacokinetics of this compound
A study focusing on TB/HIV-coinfected patients demonstrated the pharmacokinetics of AcINH and its influence on drug exposure. Key findings included:
- Sample Size : The study analyzed data from 150 patients, with 79 having detectable levels of AcINH.
- Pharmacokinetic Model : A two-compartment model best described the pharmacokinetics of INH and AcINH, identifying distinct elimination pathways for each.
- Impact of Fast Acetylators : In fast acetylators receiving efavirenz-based antiretroviral therapy, the Area Under Curve (AUC) for INH was reduced by 29% compared to slow acetylators .
Biological Activity and Efficacy
The biological activity of AcINH-d4 can be evaluated through its effects on Mycobacterium tuberculosis and its role in drug resistance:
- Resistance Mechanism : Studies have shown that strains of Mycobacterium smegmatis overexpressing the Rv2170 protein, which catalyzes the acetylation of INH, exhibit resistance to INH but not to AcINH. This indicates that acetylation may play a role in inactivating INH's antibacterial effects .
Case Studies
- Case Study on Hepatotoxicity : Research has indicated that hepatotoxicity associated with isoniazid therapy can be mitigated by modifying its structure to prevent excessive acetylation. In one study, biocleavable aminothiol chimeras were designed to reduce toxicity while maintaining therapeutic efficacy .
- Population Variability : A study examining isoniazid acetylation patterns among TB patients revealed significant pharmacogenetic variability. Approximately 55% were identified as slow acetylators, correlating with increased risk for adverse effects from INH therapy .
Table 1: Pharmacokinetic Parameters of Isoniazid and Acetyl Isoniazid
Parameter | Fast Acetylators | Slow Acetylators |
---|---|---|
AUC (mg·h/L) | 4.68 | 17.5 |
Clearance (L/h) | 11.6 | 4.44 |
Percentage Detectable Samples | 100% (AcINH) | 53% (INH) |
Table 2: Metabolic Pathways of Isoniazid
Pathway | Product | Enzyme |
---|---|---|
Acetylation | AcINH | NAT2 |
Hydrolysis | INA + Hz | Amidase |
Further Metabolism | AcHz + DiAcHz | CYP450 enzymes |
Q & A
Basic Research Questions
Q. What is the role of Acetyl Isoniazid-d4 in pharmacokinetic studies, and how should it be integrated into experimental design?
this compound, a deuterium-labeled analog of Acetyl Isoniazid, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Its isotopic labeling minimizes interference with the analyte signal, enabling precise correction for matrix effects or ionization efficiency variations. When designing experiments, researchers should:
- Use matched calibration curves with deuterated and non-deuterated standards.
- Validate extraction recovery rates in biological matrices (e.g., plasma, hair) to ensure consistency .
Example Workflow:
Spike samples with this compound during preparation.
Perform LC-MS/MS with selective reaction monitoring (SRM) for m/z transitions specific to deuterated/non-deuterated forms.
Normalize analyte peak areas using the internal standard’s signal .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
LC-MS/MS is the gold standard due to its high sensitivity and specificity. Key considerations include:
- Column selection : Use C18 reverse-phase columns for optimal separation.
- Ionization mode : Electrospray ionization (ESI) in positive mode enhances detection of protonated molecules.
- Method validation : Assess linearity (R² > 0.99), limit of detection (LOD < 0.05 ng/mg), and intra-day/inter-day precision (CV < 15%) .
Data Table:
Parameter | Value | Reference |
---|---|---|
LOD (hair samples) | 0.05 ng/mg | |
Retention time | 4.2 ± 0.3 min | |
Ionization efficiency | 92% (vs. 85% for non-deuterated) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in deuterium content during stability studies of this compound?
Deuterium exchange or isotopic dilution may occur under suboptimal storage conditions. To mitigate this:
- Storage : Maintain at -20°C in amber vials to prevent photodegradation and thermal instability .
- Validation : Periodically assess isotopic purity via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR).
- Statistical analysis : Apply Grubbs’ test to identify outliers in batch-specific purity data (>95% HPLC threshold) .
Q. What statistical methods are recommended for validating this compound as an internal standard in multi-site studies?
To ensure reproducibility across laboratories:
- Bland-Altman analysis : Compare inter-lab variability in recovery rates.
- ANOVA : Test batch-to-batch consistency in deuterium labeling efficiency.
- Power analysis : Determine sample sizes required to detect ≥10% signal variation with 80% confidence .
Q. How should researchers address spectral interference when using this compound in metabolomics workflows?
Co-eluting metabolites or isotopic clusters (e.g., ¹³C) may overlap with deuterated signals. Solutions include:
- Chromatographic optimization : Adjust gradient elution to separate analytes.
- High-resolution MS : Use Orbitrap or Q-TOF systems to resolve m/z differences (Δ = 4.025 Da for D4 labeling).
- Data processing : Apply spectral deconvolution algorithms (e.g., XCMS) to isolate target ions .
Q. What strategies exist for reconciling contradictory data on CYP450 inhibition by this compound?
Evidence suggests this compound may act as a CYP3A4 inhibitor/inducer, complicating drug interaction studies. To resolve contradictions:
- In vitro assays : Use human liver microsomes (HLMs) with probe substrates (e.g., midazolam for CYP3A4 activity).
- Dose-response modeling : Calculate IC₅₀ values under varying deuterium concentrations.
- Meta-analysis : Compare findings with literature on non-deuterated Isoniazid to isolate isotope-specific effects .
Q. How can this compound be integrated into longitudinal studies assessing tuberculosis treatment adherence?
Recent methods quantify Isoniazid in hair segments as a adherence biomarker. Using this compound:
- Segmental analysis : Cut hair into 1-cm segments (≈1 month growth).
- Normalization : Correct for extraction efficiency using deuterated standard recovery rates.
- Correlation with clinical outcomes : Apply mixed-effects models to link drug concentration to treatment success .
Q. What are the ethical and methodological considerations for using deuterated standards in human trials?
- Informed consent : Disclose the use of stable isotopes, even if exempt from regulatory oversight.
- Data transparency : Publish raw LC-MS/MS data and purity certificates for reproducibility.
- Bias mitigation : Blind analysts to sample groups during quantification to prevent observer bias .
Q. Methodological Guidelines
Properties
IUPAC Name |
N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGNAKQQUWBQV-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)NNC(=O)C)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.